molecular formula C19H21FN6O B15117234 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine

Katalognummer: B15117234
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: CEMOOUPKROBSIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups and heterocycles makes it a versatile molecule for various chemical reactions and biological interactions.

Vorbereitungsmethoden

The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine involves several steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through condensation reactions, multicomponent reactions, or oxidative coupling Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core is known to interact with various enzymes and receptors, modulating their activity. The fluoropyrimidine moiety can interfere with nucleic acid synthesis, making it a potential candidate for anticancer therapies . The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other imidazo[1,2-b]pyridazine derivatives and fluoropyrimidine-containing molecules. Compared to these compounds, 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine is unique due to its specific combination of functional groups and heterocycles, which confer distinct chemical and biological properties . Some similar compounds include:

  • Imidazo[1,2-b]pyridazine derivatives
  • Fluoropyrimidine analogs
  • Piperidine-containing heterocycles

These compounds may share some chemical reactivity and biological activity but differ in their overall efficacy and specificity for certain applications.

Eigenschaften

Molekularformel

C19H21FN6O

Molekulargewicht

368.4 g/mol

IUPAC-Name

2-cyclopropyl-6-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C19H21FN6O/c20-15-9-21-19(22-10-15)25-7-5-13(6-8-25)12-27-18-4-3-17-23-16(14-1-2-14)11-26(17)24-18/h3-4,9-11,13-14H,1-2,5-8,12H2

InChI-Schlüssel

CEMOOUPKROBSIL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=C(C=N5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.